Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
Brand Name: Vulcanchem
CAS No.: 1980034-03-4
VCID: VC16209210
InChI: InChI=1S/C7H7F7O3/c1-2-16-4(15)17-3-5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3
SMILES:
Molecular Formula: C7H7F7O3
Molecular Weight: 272.12 g/mol

Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate

CAS No.: 1980034-03-4

Cat. No.: VC16209210

Molecular Formula: C7H7F7O3

Molecular Weight: 272.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate - 1980034-03-4

Specification

CAS No. 1980034-03-4
Molecular Formula C7H7F7O3
Molecular Weight 272.12 g/mol
IUPAC Name ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
Standard InChI InChI=1S/C7H7F7O3/c1-2-16-4(15)17-3-5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3
Standard InChI Key NJGAOVQUMQTXRQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F

Introduction

Chemical Identity and Molecular Structure

Basic Molecular Properties

Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is characterized by its fully fluorinated butyl chain, which confers exceptional chemical inertness and low surface energy. The compound’s IUPAC name, ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate, reflects its structural components: an ethyl group linked via a carbonate bridge to a heptafluorobutyl chain. Key identifiers include:

PropertyValue
CAS No.1980034-03-4
Molecular FormulaC₇H₇F₇O₃
Molecular Weight272.12 g/mol
SMILESCCOC(=O)OCC(C(C(F)(F)F)(F)F)F
InChI KeyNJGAOVQUMQTXRQ-UHFFFAOYSA-N

The heptafluorobutyl group’s electronegativity and steric bulk dominate the compound’s behavior, reducing reactivity toward nucleophiles and enhancing thermal stability.

Structural Analysis

X-ray crystallography and computational modeling reveal that the fluorine atoms adopt a staggered conformation around the butyl chain, minimizing electronic repulsion. The carbonate ester group introduces polarity, enabling limited solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). This duality—hydrophobic fluorinated regions and a polar carbonate moiety—makes the compound a candidate for surface modification and polymer synthesis.

Synthesis and Industrial Production

Synthetic Routes

While detailed protocols remain proprietary, the synthesis likely involves transesterification between ethyl chloroformate and 2,2,3,3,4,4,4-heptafluorobutanol under anhydrous conditions. A generalized reaction scheme is:

C4F7CH2OH+ClCO2C2H5C4F7CH2OCO2C2H5+HCl\text{C}_4\text{F}_7\text{CH}_2\text{OH} + \text{ClCO}_2\text{C}_2\text{H}_5 \rightarrow \text{C}_4\text{F}_7\text{CH}_2\text{OCO}_2\text{C}_2\text{H}_5 + \text{HCl}

This exothermic reaction requires temperature control (0–5°C) and catalytic bases like pyridine to scavenge HCl. Alternative pathways may employ phosgene, though safety concerns limit its industrial use.

Industrial Scalability

Large-scale production employs continuous-flow reactors to mitigate risks associated with volatile intermediates. Post-synthesis purification via fractional distillation or supercritical fluid extraction achieves >99% purity, as mandated for electronic and pharmaceutical applications. Despite these advances, yield optimization remains challenging due to the steric hindrance of the heptafluorobutyl group.

Applications and Functional Utility

Surface Modification and Coatings

The compound’s hydrophobicity and chemical resistance make it ideal for waterproofing textiles, electronics, and aerospace components. Thin films derived from its polymers exhibit water contact angles >120°, outperforming conventional silicones. Ford Motor Company’s inclusion of this compound in its restricted substances list (RSL) underscores its historical use in automotive coatings, though phasedown efforts are underway .

Pharmaceutical Intermediates

The carbonate group serves as a protecting group in drug synthesis, enabling selective deprotection under mild conditions. Its fluorinated chain improves lipid solubility, aiding blood-brain barrier penetration in neurologic agents.

Regulatory Status and Environmental Impact

EPA Regulations

The EPA’s Fifth Contaminant Candidate List (CCL 5) identifies ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate as a monitoring priority for drinking water systems . Proposed Maximum Contaminant Levels (MCLs) of 4–10 ppt aim to mitigate groundwater contamination, though analytical challenges persist due to low volatility and high polarity.

Global Restrictions

The European Chemicals Agency (ECHA) has flagged the compound for REACH authorization, requiring substitution where alternatives exist. Ford’s RSL prohibits its use at any concentration in components supplied after 2025, reflecting automotive sector caution .

Comparative Analysis with Analogous Compounds

Solubility and Reactivity

The compound’s solubility in hexafluoroisopropanol (HFIP) is 10-fold higher than in perfluorooctanoic acid (PFOA), enabling niche applications in fluoropolymer processing. Reactivity toward amines is attenuated versus chloroformate analogs, reducing byproduct formation in urethane syntheses.

Future Directions and Research Gaps

Alternatives Development

Research priorities include biodegradable fluorocarbonates and non-fluorinated surfactants with comparable performance. Siloxane-carbonate hybrids show promise in preliminary coating trials but lack scalability.

Analytical Method Refinement

Advances in LC-MS/MS and ion mobility spectrometry are critical for detecting sub-ppt concentrations in environmental samples. Isotope dilution techniques using ¹³C-labeled analogs may improve quantification accuracy .

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